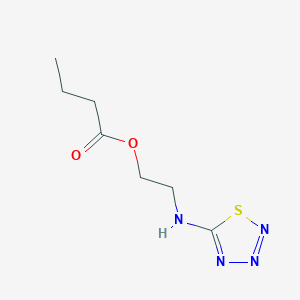
Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one is an organic compound belonging to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, containing both double and single bonds. The presence of a phenyl group and a methyl group in the structure adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable phenyl-substituted ketone and an appropriate alkene, the compound can be synthesized via an intramolecular aldol condensation followed by reduction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon could be used to facilitate hydrogenation reactions, while maintaining the integrity of the furan ring.
化学反応の分析
Types of Reactions
Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of fully saturated furan derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of phenyl-substituted carboxylic acids.
Reduction: Formation of fully saturated dihydrofuran derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of fine chemicals and as a precursor for materials with specific properties.
作用機序
The mechanism by which Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, modulating their activity. The presence of the phenyl group could facilitate binding to hydrophobic pockets in proteins, while the furan ring might participate in hydrogen bonding or π-π interactions.
類似化合物との比較
Similar Compounds
2-methyl-5-phenyldihydrofuran-3(2H)-one: Lacks the trans configuration, which might affect its reactivity and binding properties.
2-methyl-5-phenylfuran: Fully unsaturated furan ring, leading to different chemical behavior.
5-phenyldihydrofuran-3(2H)-one: Lacks the methyl group, which could influence its steric and electronic properties.
Uniqueness
Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one is unique due to its specific configuration and substitution pattern, which can influence its reactivity, binding affinity, and overall chemical behavior. The trans configuration might impart specific stereochemical properties that are advantageous in certain applications.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
(2R,5S)-2-methyl-5-phenyloxolan-3-one |
InChI |
InChI=1S/C11H12O2/c1-8-10(12)7-11(13-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-,11+/m1/s1 |
InChIキー |
CZFQLZCPLSCUDD-KCJUWKMLSA-N |
異性体SMILES |
C[C@@H]1C(=O)C[C@H](O1)C2=CC=CC=C2 |
正規SMILES |
CC1C(=O)CC(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)



![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)

![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)




